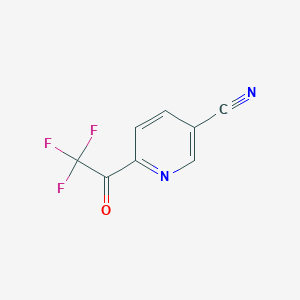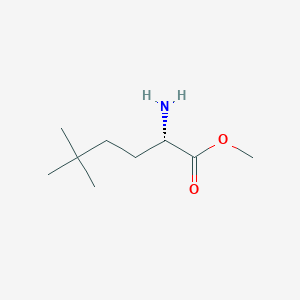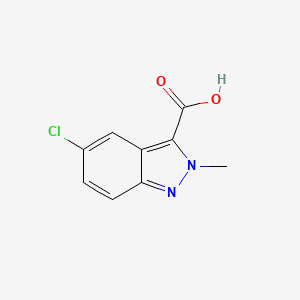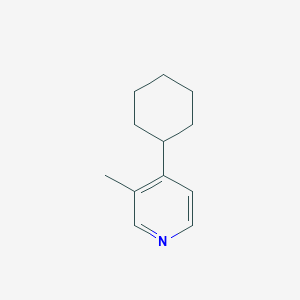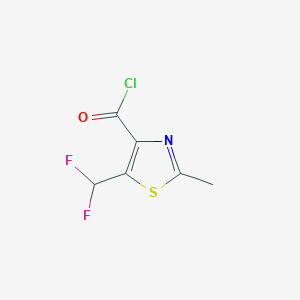
methyl N'-methyl-N-nitrocarbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N’-methyl-N-nitrocarbamimidate can be synthesized through the reaction of methyl isocyanate with nitromethane under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of methyl N’-methyl-N-nitrocarbamimidate involves large-scale reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maximize yield and purity. The product is then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-methyl-N-nitrocarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl N’-methyl-N-nitrocarbamimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl N’-methyl-N-nitrocarbamimidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Methyl-N-nitroisourea: Similar in structure but differs in the position of the nitro group.
2-Methyl-1-nitroisourea: Another related compound with a different substitution pattern.
Uniqueness
Methyl N’-methyl-N-nitrocarbamimidate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C3H7N3O3 |
|---|---|
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
methyl N'-methyl-N-nitrocarbamimidate |
InChI |
InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) |
InChI-Schlüssel |
ZWHCDLXHQMBZRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(N[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)

![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
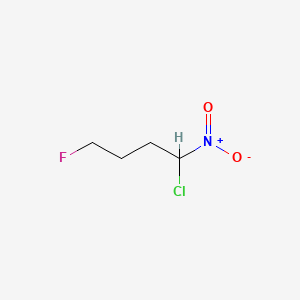
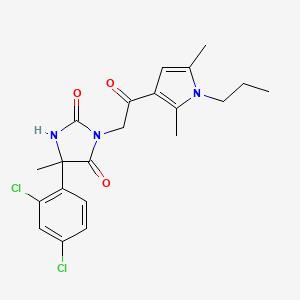
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)


![2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B15201587.png)
